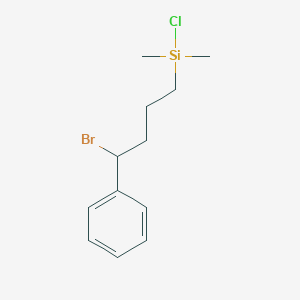
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL is an organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a tributylsilyl group attached to an octadienol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL typically involves multiple steps:
Formation of the Octadienol Backbone: The starting material, often a simple alkene, undergoes a series of reactions to form the octadienol backbone. This may involve hydroboration-oxidation or other methods to introduce the hydroxyl group.
Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions. These reactions are typically carried out using strong bases and alkyl halides.
Attachment of the Tributylsilyl Group: The tributylsilyl group is introduced using a silylation reagent, such as tributylsilyl chloride, in the presence of a base like imidazole or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the octadienol backbone can be reduced to form saturated compounds.
Substitution: The tributylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-one.
Reduction: Formation of 5-Ethyl-2-methyl-3-(tributylsilyl)octane-2-OL.
Substitution: Formation of various substituted octadienol derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the tributylsilyl group can enhance lipophilicity and membrane permeability. The compound may also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Ethyl-2-methyl-3-(trimethylsilyl)octa-3,5-dien-2-OL
- 5-Ethyl-2-methyl-3-(triethylsilyl)octa-3,5-dien-2-OL
- 5-Ethyl-2-methyl-3-(triphenylsilyl)octa-3,5-dien-2-OL
Uniqueness
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL is unique due to the presence of the tributylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
92802-76-1 |
|---|---|
Fórmula molecular |
C23H46OSi |
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
5-ethyl-2-methyl-3-tributylsilylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C23H46OSi/c1-8-13-17-25(18-14-9-2,19-15-10-3)22(23(6,7)24)20-21(12-5)16-11-4/h16,20,24H,8-15,17-19H2,1-7H3 |
Clave InChI |
MCUJCTKCZTYXSW-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](CCCC)(CCCC)C(=CC(=CCC)CC)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


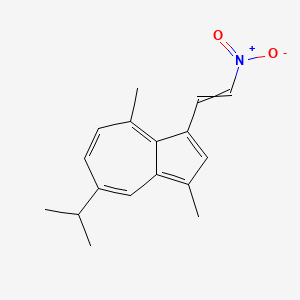

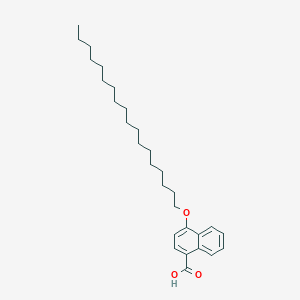
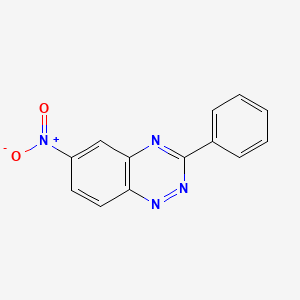
![Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate](/img/structure/B14352665.png)

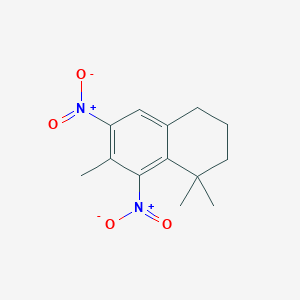
![5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352689.png)
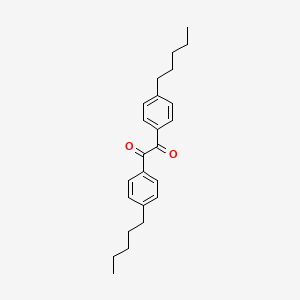
![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)
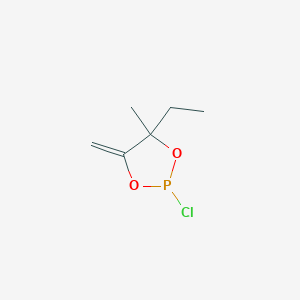
![4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B14352698.png)

